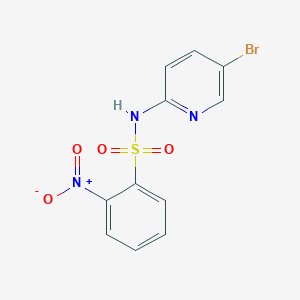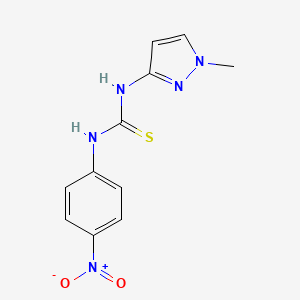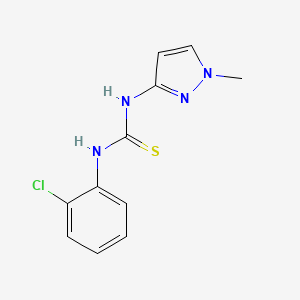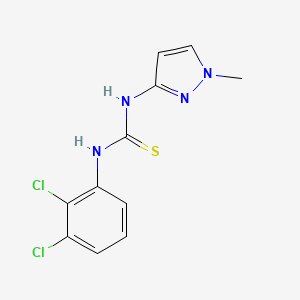![molecular formula C14H14BrN3O B4286042 1-(4-Bromophenyl)-3-[1-(pyridin-3-yl)ethyl]urea](/img/structure/B4286042.png)
1-(4-Bromophenyl)-3-[1-(pyridin-3-yl)ethyl]urea
Overview
Description
N-(4-bromophenyl)-N’-[1-(3-pyridinyl)ethyl]urea is a synthetic organic compound characterized by the presence of a bromophenyl group and a pyridinyl group linked through an ethylurea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-N’-[1-(3-pyridinyl)ethyl]urea typically involves the reaction of 4-bromoaniline with 3-pyridinecarboxaldehyde to form an intermediate Schiff base. This intermediate is then reduced using a suitable reducing agent, such as sodium borohydride, to yield the corresponding amine. The final step involves the reaction of this amine with an isocyanate derivative to form the desired urea compound.
Industrial Production Methods
Industrial production of N-(4-bromophenyl)-N’-[1-(3-pyridinyl)ethyl]urea may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-N’-[1-(3-pyridinyl)ethyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(4-bromophenyl)-N’-[1-(3-pyridinyl)ethyl]urea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-N’-[1-(3-pyridinyl)ethyl]urea involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system under investigation.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-N’-[1-(3-pyridinyl)ethyl]urea
- N-(4-fluorophenyl)-N’-[1-(3-pyridinyl)ethyl]urea
- N-(4-methylphenyl)-N’-[1-(3-pyridinyl)ethyl]urea
Uniqueness
N-(4-bromophenyl)-N’-[1-(3-pyridinyl)ethyl]urea is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to certain biological targets. Additionally, the combination of the bromophenyl and pyridinyl groups provides a distinct electronic and steric profile, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-(4-bromophenyl)-3-(1-pyridin-3-ylethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrN3O/c1-10(11-3-2-8-16-9-11)17-14(19)18-13-6-4-12(15)5-7-13/h2-10H,1H3,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXDHHKAIKMLHMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=CC=C1)NC(=O)NC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-FLUOROPHENYL)-N'-[1-(2-PYRIDYL)ETHYL]UREA](/img/structure/B4285979.png)
![N-CYCLOPENTYL-N'-[1-(3-PYRIDYL)ETHYL]UREA](/img/structure/B4285985.png)



![N-(3,4-DIMETHYLPHENYL)-N'-[1-(3-PYRIDYL)ETHYL]UREA](/img/structure/B4286023.png)
![N-(2,4-DICHLOROPHENYL)-N'-[1-(3-PYRIDYL)ETHYL]UREA](/img/structure/B4286028.png)
![1-(2,3-Dimethylphenyl)-3-[1-(pyridin-3-yl)ethyl]urea](/img/structure/B4286031.png)
![N-[1-(5-chloro-2-thienyl)ethyl]-N'-(3,4-dimethylphenyl)urea](/img/structure/B4286043.png)
![1-[1-(5-Chlorothiophen-2-yl)ethyl]-3-(2,4-dichlorophenyl)urea](/img/structure/B4286051.png)
![N-[1-(5-chloro-2-thienyl)ethyl]-N'-(3-fluorophenyl)urea](/img/structure/B4286054.png)
![1-(3-Methoxypropyl)-3-[1-(pyridin-2-yl)ethyl]urea](/img/structure/B4286063.png)
![N-BUTYL-N'-[1-(2-PYRIDYL)ETHYL]UREA](/img/structure/B4286064.png)
